molecular formula C19H23NO3 B5808830 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide

2-(3,4-dimethoxyphenyl)-N-mesitylacetamide

Cat. No. B5808830
M. Wt: 313.4 g/mol
InChI Key: NIQFFDPMWNWEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-mesitylacetamide, also known as DMAA, is a synthetic compound that has been used in scientific research for its potential pharmacological effects. DMAA belongs to the family of amphetamine-like compounds and has been studied for its potential use as a central nervous system stimulant.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-mesitylacetamide has been studied for its potential use as a central nervous system stimulant and has been shown to increase energy, focus, and alertness. It has also been studied for its potential use as a weight loss supplement and has been shown to increase metabolic rate and decrease appetite.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-mesitylacetamide works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased activity in the central nervous system, resulting in increased energy, focus, and alertness.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-mesitylacetamide has been shown to increase heart rate, blood pressure, and respiratory rate. It has also been shown to increase metabolic rate and decrease appetite. In addition, 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide has been shown to increase the release of certain hormones such as cortisol and growth hormone.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide in lab experiments is its potential as a central nervous system stimulant. This can be useful in studying the effects of increased energy, focus, and alertness on cognitive function. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide in lab experiments is its potential for abuse. 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide has been banned in several countries due to its potential for misuse as a performance-enhancing drug.

Future Directions

There are several future directions for 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide research. One direction is to study its potential use as a weight loss supplement and its effects on metabolic rate and appetite. Another direction is to study its potential use in treating attention deficit hyperactivity disorder (ADHD) and its effects on cognitive function. Additionally, more research is needed to understand the long-term effects of 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide on the central nervous system and its potential for abuse.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide involves the reaction of mesityl oxide with 3,4-dimethoxybenzylamine in the presence of acetic acid and hydrogen chloride gas. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(3,4-dimethoxyphenyl)-N-mesitylacetamide.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-8-13(2)19(14(3)9-12)20-18(21)11-15-6-7-16(22-4)17(10-15)23-5/h6-10H,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFFDPMWNWEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)acetamide

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